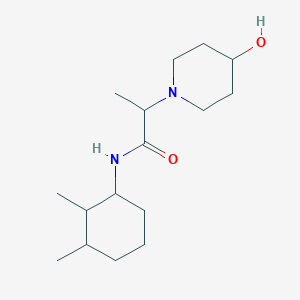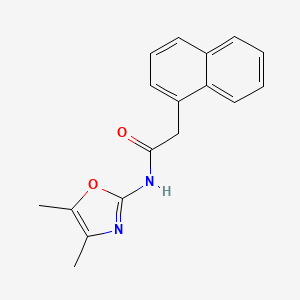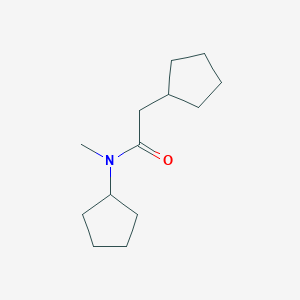
(4-chloro-1H-pyrrol-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1H-pyrrol-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CMI-977 or PD-156707 and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
CMI-977 is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. In cancer research, CMI-977 inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. In inflammation research, CMI-977 inhibits the activity of NF-κB, a transcription factor that regulates the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, CMI-977 activates the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and physiological effects:
CMI-977 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer research, CMI-977 induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation research, CMI-977 reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the recruitment of immune cells to the site of inflammation. In neurodegenerative disorder research, CMI-977 protects neurons from oxidative stress and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMI-977 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using CMI-977 in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the research on CMI-977. In cancer research, CMI-977 could be studied in combination with other chemotherapeutic agents to enhance its efficacy and reduce the risk of drug resistance. In inflammation research, CMI-977 could be studied in various animal models of inflammatory diseases to assess its therapeutic potential. In neurodegenerative disorder research, CMI-977 could be studied in human clinical trials to evaluate its safety and efficacy as a therapeutic agent. Additionally, the structure-activity relationship of CMI-977 could be further explored to design more potent and selective analogs.
Méthodes De Synthèse
The synthesis of CMI-977 involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 2-methyl-2,3-dihydroindole-1-carboxylic acid in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
CMI-977 has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CMI-977 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In inflammation research, CMI-977 has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, CMI-977 has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-6-10-4-2-3-5-13(10)17(9)14(18)12-7-11(15)8-16-12/h2-5,7-9,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISUDNRKUQORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(2-methylbutan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507005.png)

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)
![N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-2H-chromene-3-carboxamide](/img/structure/B7507017.png)


![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)
![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
